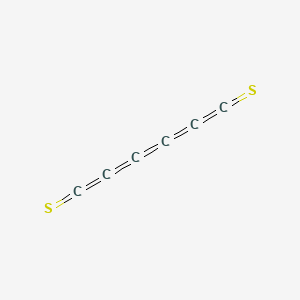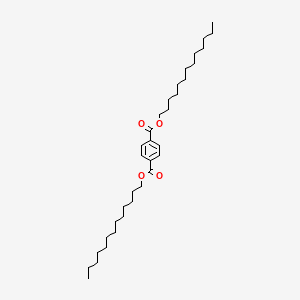![molecular formula C26H26NO4- B14242298 (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate CAS No. 389069-90-3](/img/structure/B14242298.png)
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is a compound characterized by its unique structure, which includes an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate typically involves multiple steps, including protection, esterification, and condensation reactions. One common route starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethoxy ester. The final step involves the condensation of the protected amino acid with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be employed to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and free amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[®-1-carboxyethylamino]pentanoate
- Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate
Uniqueness
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is unique due to its combination of an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
CAS No. |
389069-90-3 |
|---|---|
Molecular Formula |
C26H26NO4- |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-5-ethoxy-5-oxo-2-(tritylamino)pentanoate |
InChI |
InChI=1S/C26H27NO4/c1-2-31-24(28)19-18-23(25(29)30)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,2,18-19H2,1H3,(H,29,30)/p-1/t23-/m0/s1 |
InChI Key |
GFUPCOCRJAANAI-QHCPKHFHSA-M |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


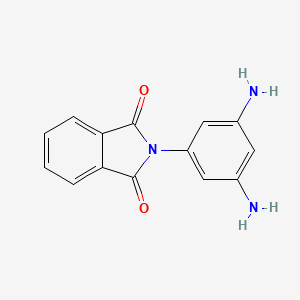

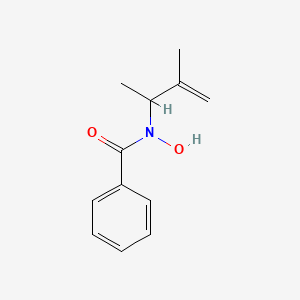
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

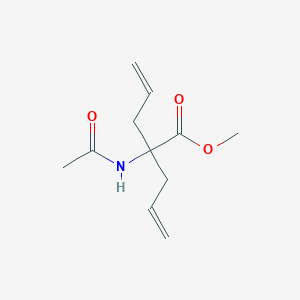
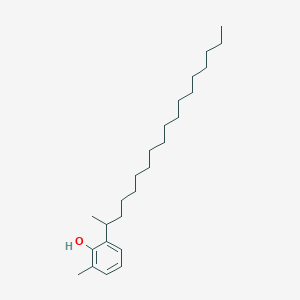

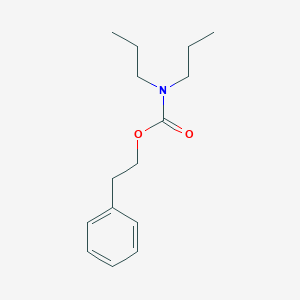
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
